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Compound of Interest

Compound Name: Anti-Influenza agent 3

Cat. No.: B12411364 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and

biological evaluation of Anti-Influenza Agent 3, a novel compound showing significant promise

in the fight against influenza A virus. This document details the agent's mechanism of action,

experimental protocols for its characterization, and key quantitative data to support further

research and development.

Introduction
The continual evolution of influenza viruses, leading to seasonal epidemics and occasional

pandemics, presents a significant global health challenge. The emergence of viral strains

resistant to existing antiviral drugs, such as adamantanes and neuraminidase inhibitors,

necessitates the discovery of novel therapeutic agents with different mechanisms of action.[1]

[2] One promising target is the M2 proton channel, a crucial component in the influenza A virus

replication cycle. Anti-Influenza Agent 3 has been identified as a potent inhibitor of both wild-

type and the prevalent amantadine-resistant S31N mutant of the M2 ion channel.[1][3]

Discovery of Anti-Influenza Agent 3 (compound 11h)
Anti-Influenza Agent 3, identified as compound 11h, is a pinane oxime derivative. Its

discovery stemmed from a rational drug design approach targeting the M2 proton channel of

the influenza A virus.[1] Researchers designed and synthesized a series of pinane oxime

derivatives and evaluated their antiviral activity in vitro. Through structure-activity relationship
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(SAR) analysis, compound 11h was identified as the most potent derivative, exhibiting

excellent activity against both H3N2 and H1N1 strains of influenza A virus at low micromolar

concentrations with no significant cytotoxicity.[1]

Synthesis and Isolation
The synthesis of Anti-Influenza Agent 3 (compound 11h) involves a multi-step process

starting from pinane-based precursors. While the full, detailed synthetic route is outlined in the

primary literature, the general approach involves the chemical modification of the pinane

scaffold to introduce an oxime functional group and subsequent derivatization.

Experimental Protocol: General Synthesis of Pinane Oxime Derivatives

Starting Material Preparation: Synthesis of the pinane-based ketone precursor from

commercially available starting materials.

Oximation: Reaction of the ketone with hydroxylamine hydrochloride in the presence of a

base (e.g., sodium acetate) in an alcoholic solvent (e.g., ethanol). The reaction mixture is

typically refluxed for several hours.

Purification: The crude product is purified using column chromatography on silica gel with a

suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield the pinane oxime

intermediate.

Derivatization: Further chemical modifications are performed on the oxime intermediate to

yield the final compound 11h. This may involve coupling reactions to introduce substituted

aromatic or heterocyclic moieties.

Final Purification and Characterization: The final product is purified by recrystallization or

column chromatography. The structure and purity of Anti-Influenza Agent 3 are confirmed

by spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass

spectrometry (HRMS).

Biological Evaluation: In Vitro Efficacy and
Cytotoxicity
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The antiviral activity of Anti-Influenza Agent 3 was assessed against different strains of

influenza A virus in Madin-Darby canine kidney (MDCK) cells.

Quantitative Data Summary
Compound Virus Strain EC50 (µM) TC50 (µM)

Selectivity
Index (SI)

Anti-Influenza

Agent 3 (11h)

A/HK/68 (H3N2,

M2-WT)
3.29 >173.14 >52.6

Anti-Influenza

Agent 3 (11h)

A/WSN/33

(H1N1, M2-

S31N)

2.45 >173.14 >70.7

EC50 (Half-maximal effective concentration): The concentration of the compound that inhibits

viral replication by 50%. TC50 (Half-maximal toxic concentration): The concentration of the

compound that causes a 50% reduction in cell viability. SI (Selectivity Index): Calculated as

TC50/EC50. A higher SI value indicates greater selectivity for antiviral activity over cytotoxicity.

Experimental Protocols
Antiviral Activity Assay (Cytopathic Effect Reduction Assay)

Cell Seeding: MDCK cells are seeded into 96-well plates and incubated until a confluent

monolayer is formed.

Virus Infection: The cell monolayer is washed with phosphate-buffered saline (PBS) and

infected with influenza A virus (A/HK/68 or A/WSN/33) at a specific multiplicity of infection

(MOI).

Compound Treatment: After a 1-hour adsorption period, the virus-containing medium is

removed, and the cells are treated with serial dilutions of Anti-Influenza Agent 3 in a serum-

free medium containing trypsin.

Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 48-72 hours until

a cytopathic effect (CPE) is observed in the virus-infected, untreated control wells.
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Quantification: The cell viability is determined using a colorimetric assay, such as the MTT

assay. The absorbance is measured, and the EC50 value is calculated from the dose-

response curve.

Cytotoxicity Assay (MTT Assay)

Cell Seeding: MDCK cells are seeded in 96-well plates as described for the antiviral assay.

Compound Treatment: The cells are treated with serial dilutions of Anti-Influenza Agent 3.

Incubation: The plates are incubated for the same duration as the antiviral assay.

MTT Addition: MTT solution is added to each well, and the plates are incubated for an

additional 4 hours to allow for the formation of formazan crystals.

Solubilization and Measurement: The supernatant is removed, and the formazan crystals are

dissolved in a solubilization buffer (e.g., DMSO). The absorbance is measured at a specific

wavelength, and the TC50 value is calculated.

Mechanism of Action: M2 Ion Channel Inhibition
Anti-Influenza Agent 3 exerts its antiviral effect by inhibiting the M2 proton channel of the

influenza A virus. This channel is essential for the uncoating of the virus within the host cell

endosome. By blocking this channel, the agent prevents the release of the viral genome into

the cytoplasm, thereby halting viral replication.
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Caption: Mechanism of action of Anti-Influenza Agent 3.

Experimental Workflow: M2 Ion Channel Activity Assay
The inhibitory effect of Anti-Influenza Agent 3 on the M2 ion channel was confirmed using a

two-electrode voltage clamp (TEVC) assay in Xenopus laevis oocytes expressing the M2

protein.
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Caption: Experimental workflow for the TEVC assay.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Assay
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Oocyte Preparation:Xenopus laevis oocytes are surgically removed and defolliculated.

cRNA Injection: Oocytes are injected with cRNA encoding either the wild-type M2 protein or

the S31N mutant.

Protein Expression: Injected oocytes are incubated for 2-4 days to allow for the expression of

the M2 ion channel on the oocyte membrane.

Electrophysiological Recording:

An oocyte expressing the M2 channel is placed in a recording chamber and perfused with

a low-pH buffer to activate the M2 proton current.

The oocyte is impaled with two microelectrodes, one for voltage sensing and one for

current injection.

The membrane potential is clamped at a holding potential (e.g., -60 mV).

The baseline M2 current is recorded.

The oocyte is then perfused with the low-pH buffer containing various concentrations of

Anti-Influenza Agent 3.

The M2 current is recorded in the presence of the compound.

Data Analysis: The percentage of inhibition of the M2 current is calculated by comparing the

current in the presence and absence of the compound.

Conclusion
Anti-Influenza Agent 3 (compound 11h) is a promising novel anti-influenza agent with a

distinct mechanism of action. Its ability to inhibit both wild-type and the highly prevalent

amantadine-resistant S31N mutant of the M2 proton channel makes it a valuable lead

compound for the development of new therapeutics to combat influenza A virus infections. The

favorable in vitro efficacy and low cytotoxicity profile warrant further preclinical and clinical

investigation. This technical guide provides a foundational understanding for researchers and

drug development professionals to build upon in the ongoing effort to develop more effective

anti-influenza therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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